![molecular formula C17H18N6O4S B2356291 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034549-45-4](/img/structure/B2356291.png)
2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of such compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesis process of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its derivative nature. It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis
The chemical reactions involved in the creation of this compound likely involve a series of complex processes. For similar compounds, reactions have included cyclization of 1,2-diamine derivatives with sulfonium salts .Scientific Research Applications
Synthesis and Characterization
Coordination Complexes and Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant antioxidant activity, as determined by various in vitro assays, indicating the potential of these compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Antimicrobial Agents : New heterocyclic compounds incorporating sulfamoyl moiety were synthesized for their antimicrobial potential, showing promising results against various bacterial and fungal strains, highlighting the utility of such compounds in addressing antibiotic resistance (Darwish et al., 2014).
Glutaminase Inhibitors : The synthesis and evaluation of BPTES analogs as glutaminase inhibitors for potential cancer therapy showed that some analogs retained potency and offered improved solubility, demonstrating the role of such compounds in tumor growth attenuation (Shukla et al., 2012).
Antitumor Activity and Drug Design
- Novel Antitumor Derivatives : The synthesis of novel acetamide, pyrrole, and other derivatives containing a biologically active pyrazole moiety revealed compounds with significant antitumor activity, offering insights into drug design strategies for cancer treatment (Alqasoumi et al., 2009).
Chemical Synthesis and Mechanism Studies
- Chemoselective Acetylation : The study on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase outlined an efficient process for synthesizing intermediates for antimalarial drugs, showcasing the compound's relevance in facilitating selective chemical transformations (Magadum & Yadav, 2018).
Mechanism of Action
Target of Action
Similar compounds with a pyrrolopyrazine scaffold have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the compound was prepared by the regioselective s-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3 h)-thione with 2-chloro-n-(pyrazin-2-yl)acetamide .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have shown to affect various biological pathways .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects .
properties
IUPAC Name |
2-[4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c18-17(24)12-27-13-1-3-14(4-2-13)28(25,26)21-8-10-23-9-5-15(22-23)16-11-19-6-7-20-16/h1-7,9,11,21H,8,10,12H2,(H2,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPFTJKWFXYPBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide |
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